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Compound of Interest

Compound Name: Edelinontrine

Cat. No.: B609926 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Edelinontrine (PF-04447943) is a potent and highly selective inhibitor of phosphodiesterase

9A (PDE9A). By preventing the degradation of cyclic guanosine monophosphate (cGMP),

Edelinontrine enhances cGMP-dependent signaling pathways. This mechanism of action has

been investigated for its therapeutic potential in a range of conditions, including

neurodegenerative diseases like Alzheimer's and hematological disorders such as sickle cell

disease. This document provides a comprehensive overview of the preclinical and clinical

pharmacokinetics and pharmacodynamics of Edelinontrine, presents available quantitative

data in a structured format, details experimental methodologies, and visualizes key pathways

and processes.

Pharmacokinetics
The pharmacokinetic profile of Edelinontrine has been characterized in preclinical species and

in human clinical trials, demonstrating its systemic exposure following oral administration.

Preclinical Pharmacokinetics
Studies in rats and mice have defined the absorption, distribution, and elimination

characteristics of Edelinontrine.

Table 1: Preclinical Pharmacokinetic Parameters of Edelinontrine
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Species
Dose
(p.o.)

Tmax
(h)

T1/2 (h)

Clearan
ce
(mL/min
/kg)

Oral
Bioavail
ability
(%)

Brain:Pl
asma
Ratio

Referen
ce

Rat
1-30

mg/kg
0.3 4.9 21.7 47%

0.13 -

0.33
[1]

Mouse
3, 10, 30

mg/kg
N/A N/A N/A N/A 0.26 - 0.7 [1]

N/A: Not Available in the provided search results.

In rats, oral administration of Edelinontrine at doses ranging from 1 to 30 mg/kg resulted in a

dose-dependent increase in concentrations in the blood, brain, and cerebrospinal fluid (CSF).

[1] Notably, CSF levels were found to be approximately 50% of brain levels.[1] In mice,

Edelinontrine also demonstrated dose-dependent increases in plasma and brain

concentrations.[1]

Clinical Pharmacokinetics
A Phase Ib study in patients with stable sickle cell disease evaluated the pharmacokinetics of

Edelinontrine at doses of 5 mg and 25 mg administered twice daily. The study concluded that

plasma exposure to Edelinontrine was dose-proportional. While the study provides qualitative

descriptions, specific quantitative parameters such as AUC, Cmax, and T1/2 from human trials

are not detailed in the available literature.

Pharmacodynamics
The pharmacodynamic effects of Edelinontrine are a direct consequence of its inhibition of

PDE9A and the subsequent elevation of intracellular cGMP levels.

Mechanism of Action and Target Engagement
Edelinontrine is a potent inhibitor of human recombinant PDE9A with an IC50 of 12 nM and a

Ki of 2.8 nM. It exhibits high selectivity (>78-fold) over other PDE family members. Target

engagement in the central nervous system has been demonstrated in rats, where oral

administration (1-30 mg/kg) led to a dose-dependent increase in CSF cGMP levels.
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Table 2: In Vitro Inhibitory Activity of Edelinontrine

Target Species Assay Type Ki (nM) IC50 (nM) Reference

PDE9A2 Human Cell-free 2.8 ± 0.26 12

PDE9A2 Rhesus Cell-free 4.5 ± 0.13 N/A

PDE9A2 Rat Cell-free 18.1 ± 1.9 N/A

PDE1 Human Cell-free 8600 ± 2121 >1000

PDE5A Human Cell-free 14980 ± 5025 >1000

N/A: Not Available in the provided search results.

Preclinical Pharmacodynamic Effects
In preclinical models, Edelinontrine has demonstrated effects on synaptic plasticity and

cognitive function.

Synaptic Plasticity: In cultured hippocampal neurons, Edelinontrine at concentrations of 30-

100 nM significantly increased neurite outgrowth and the expression of synapsin 1. At 100

nM, it facilitated hippocampal slice long-term potentiation (LTP).

Cognitive Function: In rodent models, oral doses of 1-3 mg/kg improved performance in

various cognition assays, including the mouse Y-maze and social recognition memory tests.

A 3 mg/kg oral dose in rats was shown to significantly increase the phosphorylation of the

GluR1 receptor in hippocampal membranes, a key event in synaptic plasticity.

Clinical Pharmacodynamic Effects
A Phase Ib study in patients with sickle cell disease revealed that twice-daily administration of

25 mg Edelinontrine for 29 days led to a significant reduction in biomarkers associated with

vaso-occlusion. Specifically, there were reductions in the number and size of circulating

monocyte-platelet and neutrophil-platelet aggregates, as well as a decrease in soluble E-

selectin levels.
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Conversely, a Phase 2 clinical trial in patients with mild to moderate Alzheimer's disease found

that 12 weeks of treatment with 25 mg Edelinontrine twice daily did not result in a statistically

significant improvement in cognition or global function compared to placebo.

Experimental Protocols
Detailed, step-by-step experimental protocols are not fully available in the reviewed literature.

The following are descriptions of the methodologies based on the available information.

In Vitro PDE9A Inhibition Assay
Objective: To determine the inhibitory potency (Ki and IC50) of Edelinontrine against

PDE9A and other PDE enzymes.

Methodology: A cell-free enzymatic assay was utilized, employing recombinant human,

rhesus, and rat PDE9A2. The assay likely measures the conversion of a labeled cGMP

substrate to GMP in the presence and absence of varying concentrations of Edelinontrine.

The selectivity was determined by performing similar assays with other recombinant PDE

enzymes (PDE1, PDE2A3, PDE3A, PDE4A, PDE5A, PDE6C, PDE7A2, PDE8A, PDE10,

and PDE11).

In Vivo Pharmacokinetic Studies in Rodents
Objective: To determine the pharmacokinetic profile of Edelinontrine following oral and

intravenous administration.

Methodology: Edelinontrine was administered orally to rats (1-30 mg/kg) and mice (3, 10,

30 mg/kg). Blood, brain, and CSF samples were collected at various time points. Drug

concentrations were likely measured using a validated bioanalytical method, such as liquid

chromatography-tandem mass spectrometry (LC-MS/MS), to determine parameters like

Tmax, T1/2, clearance, and bioavailability.

Clinical Pharmacodynamic Biomarker Analysis
Objective: To assess the effect of Edelinontrine on biomarkers of vaso-occlusion in sickle

cell disease patients.
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Methodology: Blood samples were collected from patients at baseline and after 29 days of

treatment. Circulating monocyte-platelet and neutrophil-platelet aggregates were likely

quantified using multi-color flow cytometry with antibodies specific for cell surface markers of

platelets (e.g., CD41/61) and leukocytes (e.g., CD14 for monocytes, CD16 for neutrophils).

Soluble E-selectin levels were likely measured using a validated enzyme-linked

immunosorbent assay (ELISA).
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Caption: Mechanism of action of Edelinontrine.
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Caption: Preclinical pharmacokinetic and pharmacodynamic workflow.
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Caption: Pharmacodynamic effects of Edelinontrine in Sickle Cell Disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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